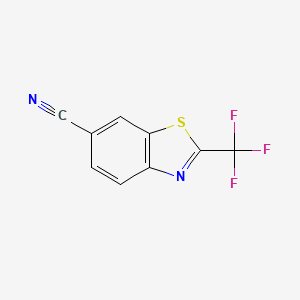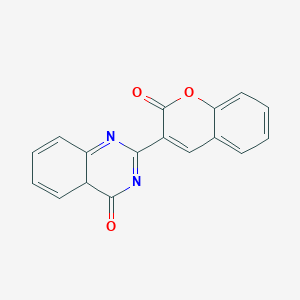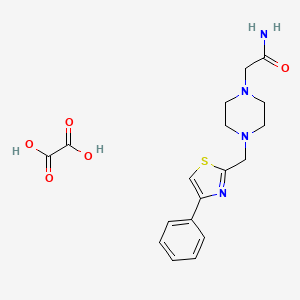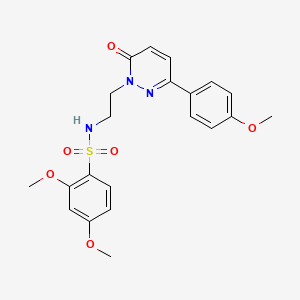![molecular formula C16H14N2O B2454534 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile CAS No. 52200-20-1](/img/structure/B2454534.png)
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile is an organic compound that belongs to the class of naphthoyl derivatives It is characterized by the presence of a naphthalene ring, a dimethylamino group, and an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile typically involves the reaction of 1-naphthoyl chloride with dimethylaminoacetonitrile in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1-naphthoyl chloride in anhydrous dichloromethane.
- Add dimethylaminoacetonitrile to the solution.
- Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or an aldehyde.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile has several scientific research applications:
Organic Electronics: It can be used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Medicinal Chemistry: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.
作用機序
The mechanism of action of 2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, the dimethylamino group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and electrostatic interactions. The acrylonitrile moiety may also participate in covalent bonding with nucleophilic sites on proteins or nucleic acids.
類似化合物との比較
Similar Compounds
2-(Naphthalen-1-yl)thiophene: This compound has a similar naphthalene ring but with a thiophene moiety instead of an acrylonitrile group.
9,10-Diphenyl-anthracene derivatives: These compounds share the aromatic structure but differ in the substituents and their positions.
Uniqueness
2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile is unique due to its combination of a naphthalene ring, a dimethylamino group, and an acrylonitrile moiety. This unique structure imparts specific electronic and optical properties, making it valuable for applications in organic electronics and materials science.
特性
CAS番号 |
52200-20-1 |
|---|---|
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
3-(dimethylamino)-2-(naphthalene-1-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H14N2O/c1-18(2)11-13(10-17)16(19)15-9-5-7-12-6-3-4-8-14(12)15/h3-9,11H,1-2H3 |
InChIキー |
KVFHVEAEKGPARU-UHFFFAOYSA-N |
SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC2=CC=CC=C21 |
正規SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=CC2=CC=CC=C21 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2454452.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2454457.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2454459.png)
![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2454460.png)

![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)

![5-chloro-2-methoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2454468.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)

![N-(3-ethylphenyl)-2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2454474.png)
